N-methyl-N-phenyl-beta-alanine
Overview
Description
“N-methyl-N-phenyl-beta-alanine” is a research chemical . It has a chemical formula of C10H13NO2 and a molecular weight of 179.22 g/mol .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes compounds like “N-methyl-N-phenyl-beta-alanine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is influenced by polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis
The molecular structure of “N-methyl-N-phenyl-beta-alanine” can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Physical And Chemical Properties Analysis
“N-methyl-N-phenyl-beta-alanine” is a research chemical with a chemical formula of C10H13NO2 and a molecular weight of 179.22 g/mol . Further physical and chemical properties are not well-documented.Safety and Hazards
Mechanism of Action
Target of Action
N-methyl-N-phenyl-beta-alanine is a modified amino acid, where the amino group is attached to the β-carbon . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.
Mode of Action
It’s known that n-methylation increases lipophilicity, which has the effect of increasing solubility in nonaqueous solvents and improving membrane permeability . This makes peptides more bioavailable and may influence binding events .
Biochemical Pathways
N-methyl-N-phenyl-beta-alanine may be involved in various biochemical pathways due to its structural similarity to beta-alanine. Beta-alanine is a precursor of Coenzyme A (CoA) and acyl-carrier protein, which shuttle carbon within the cell . It’s also a component of carnosine, a dipeptide concentrated in muscle and brain tissue .
Pharmacokinetics
It’s known that n-methylation can increase a compound’s lipophilicity, which can enhance its absorption, distribution, metabolism, and excretion (adme) properties . This could potentially improve the bioavailability of the compound.
Result of Action
N-methylation is known to increase a peptide’s proteolytic resistance , which could potentially enhance its biological activity.
properties
IUPAC Name |
3-(N-methylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(8-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSATANWFCPQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-beta-alanine |
Synthesis routes and methods
Procedure details
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